![molecular formula C18H11FO4S B2695496 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluorobenzene-1-sulfonate CAS No. 670258-85-2](/img/structure/B2695496.png)
8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluorobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-oxatricyclo[7400^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluorobenzene-1-sulfonate is an organic compound that features a dibenzofuran moiety linked to a 4-fluorobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran-2-yl 4-fluorobenzenesulfonate typically involves the reaction of dibenzofuran with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluorobenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic substitution: The aromatic rings in the dibenzofuran moiety can participate in electrophilic substitution reactions.
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens (e.g., bromine, chlorine) and catalysts like iron(III) chloride are commonly used.
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Electrophilic substitution: Products include halogenated dibenzofuran derivatives.
Nucleophilic substitution: Products include substituted dibenzofuran derivatives where the sulfonate group is replaced by the nucleophile.
Scientific Research Applications
8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluorobenzene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzofuran-2-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A parent compound with similar structural features but lacking the sulfonate group.
Benzofuran: A simpler analog with a single benzene ring fused to a furan ring.
Dibenzodioxin: A related compound with two oxygen atoms in the ring structure.
Uniqueness
8-oxatricyclo[7400^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluorobenzene-1-sulfonate is unique due to the presence of both the dibenzofuran and 4-fluorobenzenesulfonate moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
dibenzofuran-2-yl 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FO4S/c19-12-5-8-14(9-6-12)24(20,21)23-13-7-10-18-16(11-13)15-3-1-2-4-17(15)22-18/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZJSTCALCJFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2695415.png)
![2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B2695416.png)
![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2695419.png)
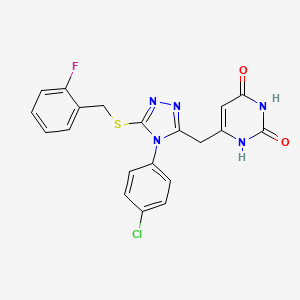
![2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2695423.png)
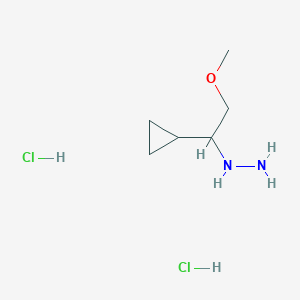
![1-[3-(Oxolan-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695425.png)
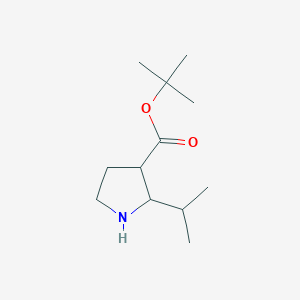
![(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2695428.png)
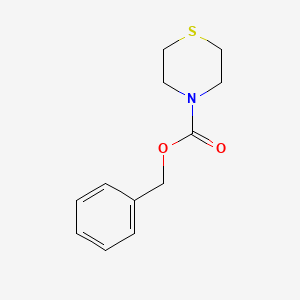
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2695430.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)
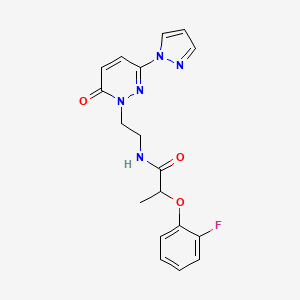
![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695436.png)
